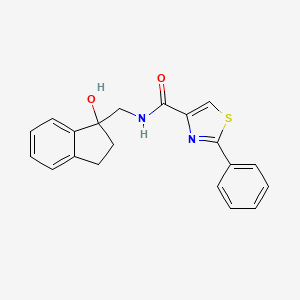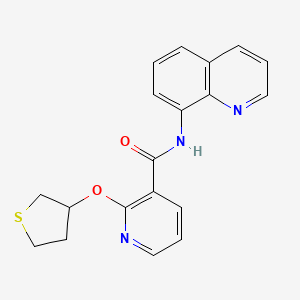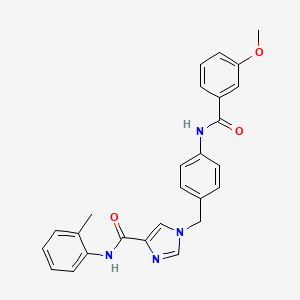![molecular formula C19H20ClF3N2O B3019874 1-(4-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol CAS No. 400075-68-5](/img/structure/B3019874.png)
1-(4-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(4-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol is a chemical entity that appears to be related to various piperazine derivatives with potential pharmacological properties. While the exact compound is not directly synthesized or analyzed in the provided papers, there are several related compounds that have been studied for their biological activities, including hypocholesteremic, anticonvulsant, and antitumor effects .
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions including aminomethylation, esterification, and reductive amination. For instance, the metabolic formation and synthesis of a hypocholesteremic agent involved intraperitoneal administration to rats and subsequent identification of the major urinary metabolite . Another synthesis approach for a piperazine compound involved stirring 1-(3-Chlorophenyl)piperazine hydrochloride with an aldehyde in ethanol . Additionally, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectral data analysis and, in some cases, X-ray crystallography. For example, a compound crystallizes in the monoclinic crystal system with P 21/c point group, and its structural and electronic properties were calculated using DFT/B3LYP/6-311G (d,p) level of theory . Such analyses are crucial for understanding the molecular geometry, electronic distribution, and potential interaction sites for biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are typically tailored to introduce specific functional groups that may enhance the biological activity of the compounds. For instance, aminomethylation reactions are used to introduce amino groups, which are then further reacted to form tertiary amino alcohols or their dihydrochlorides . These reactions are critical for the generation of compounds with desired pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring and the presence of other functional groups. Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential surface, provide insights into the reactivity and interaction potential of these compounds . Additionally, the physicochemical and pharmacokinetic profiles of anticonvulsant piperazine derivatives were predicted using QikProp, which is important for assessing their drug-likeness .
作用机制
未来方向
属性
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N2O/c20-16-6-4-14(5-7-16)18(26)13-24-8-10-25(11-9-24)17-3-1-2-15(12-17)19(21,22)23/h1-7,12,18,26H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRQAJQMGGXGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B3019797.png)


![3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3019800.png)
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)

![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B3019804.png)



![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B3019811.png)

